Trimethylsilyl benzenesulfonate
Overview
Description
Trimethylsilyl benzenesulfonate is an organosilicon compound with the molecular formula C9H14O3SSi. It is known for its versatility and reactivity in synthetic organic chemistry. This compound combines the properties of both trimethylsilyl and benzenesulfonate groups, making it a valuable reagent in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Trimethylsilyl benzenesulfonate (KTSS) is primarily used as a flame retardant for bisphenol-A based polycarbonate (PC) . Its primary target is the PC material, where it acts to increase the flame retardancy of the material .
Mode of Action
The mode of action of KTSS involves several key steps. Firstly, it has a great migration ability to the burning polymer surface facilitated by the trimethylsilyl group . This allows it to reach the areas where it is most needed during a fire. Secondly, it releases active alkaline species that promote the charring process of PC . This charring process helps to slow down the burning and reduce the spread of the fire. Lastly, it stabilizes the char by silicon , which further enhances the flame retardancy.
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the case of KTSS, we can consider its similar properties in the context of its application in PC. KTSS is incorporated into the PC material, where it is distributed throughout the material. Upon heating, it migrates to the burning surface and releases active species
Result of Action
The result of the action of KTSS is an increased flame retardancy of the PC material. Specifically, at a loading of 0.02%, KTSS enables PC to achieve a solid UL-94 V0 rating and a limiting oxygen index (LOI) value of 34.4%, representing an increase of 8.5 units . This means that the material is much less likely to catch fire and spread the fire if it does. In addition to the exceptional flame retardancy, PC/KTSS retains excellent physical properties of PC .
Action Environment
The action of KTSS is influenced by the environment in which it is used. For example, the temperature at which the PC material is exposed can affect the migration ability of KTSS and its subsequent release of active species . Furthermore, KTSS is 7 times less water soluble , which means it is less likely to leach out in a high-humidity environment compared to other flame retardants. This makes it a more stable and effective flame retardant in various environmental conditions.
Biochemical Analysis
Biochemical Properties
Trimethylsilyl benzenesulfonate is characterized by its chemical inertness and large molecular volume, which makes it useful in various applications
Cellular Effects
It has been reported that it plays a significant role in flame retardancy when used in polycarbonate (PC) materials
Molecular Mechanism
In the context of flame retardancy, it is known to exert its effects through its great migration ability to the burning polymer surface facilitated by the trimethylsilyl group, its timely release of active alkaline species that promote the charring process of PC, and the stabilization of char by silicon .
Temporal Effects in Laboratory Settings
It has been reported that it is more effective in flame retardancy than potassium benzenesulfonylbenzenesulfonate (KSS), the commercial workhorse for polycarbonate (PC) .
Metabolic Pathways
It is primarily used in chemical reactions for its properties as a silylating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl benzenesulfonate can be synthesized by reacting trimethylchlorosilane with benzenesulfonic acid. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl benzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce benzenesulfonic acid and trimethylsilanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzenesulfonates can be formed.
Hydrolysis Products: Benzenesulfonic acid and trimethylsilanol are the primary products of hydrolysis.
Scientific Research Applications
Trimethylsilyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection and deprotection of functional groups.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drug candidates and medicinal chemistry.
Industry: this compound is used as a flame retardant in polycarbonate materials, enhancing their fire resistance properties
Comparison with Similar Compounds
Potassium benzenesulfonylbenzenesulfonate (KSS): A commonly used flame retardant for polycarbonate.
Perfluorobutane sulfonate (KPFBS): Another flame retardant with high performance but potential regulatory concerns.
Uniqueness: Trimethylsilyl benzenesulfonate is unique due to its combination of trimethylsilyl and benzenesulfonate groups, which provide enhanced flame retardancy and lower water solubility compared to other similar compounds. This makes it a more effective and stable flame retardant for polycarbonate materials .
Biological Activity
Trimethylsilyl benzenesulfonate (TBS) is a compound that has gained attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of TBS, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of a trimethylsilyl group attached to a benzenesulfonate moiety. This structural feature enhances its reactivity and solubility, making it a valuable compound in organic synthesis and biological applications.
Biological Activity Overview
The biological activity of TBS has been investigated primarily in the context of its derivatives, especially those involving sulfonyl hydrazones. These derivatives have demonstrated significant antibacterial, anticancer, and antioxidant properties.
Antibacterial Activity
Research has shown that certain derivatives of benzenesulfonyl compounds exhibit potent antibacterial activity. For instance, 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested for their antimicrobial properties. Among these, derivative 24 showed minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .
Table 1: Antibacterial Activity of Trimethylbenzenesulfonyl Hydrazones
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Derivative 24 | 7.81 - 15.62 | Gram-positive strains |
Derivative X | Y (example) | Gram-negative strains |
Anticancer Activity
Certain studies have also explored the anticancer properties of TBS derivatives. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For example, organometallic complexes derived from benzenesulfonyl hydrazones have shown promising results in inhibiting tumor growth in vitro .
Case Study 1: Synthesis and Testing of Hydrazones
A study focused on synthesizing a series of 2,4,6-trimethylbenzenesulfonyl hydrazones evaluated their biological activity against various bacterial strains. The results indicated that these compounds could serve as effective antimicrobial agents, with potential applications in treating bacterial infections .
Case Study 2: Flame Retardant Applications
TBS derivatives have also been explored for their flame retardant properties. Potassium trimethylsilylbenzenesulfonate (KTSS), a derivative of TBS, was found to be significantly effective in improving the flame retardancy of polycarbonate materials, demonstrating its utility beyond biological applications .
Mechanistic Insights
The biological activity of TBS derivatives can be attributed to several mechanisms:
- Metal Chelation: Some sulfonyl hydrazones act as ligands for metal ions, which can enhance their biological activity by forming stable complexes that exhibit increased reactivity against pathogens.
- ROS Generation: The ability to generate ROS is crucial for the anticancer activity of these compounds as it leads to oxidative stress in cancer cells.
- Inhibition of Enzymatic Activity: Certain derivatives may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
Properties
IUPAC Name |
trimethylsilyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPGHJJFSUZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170548 | |
Record name | Trimethylsilyl benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17882-06-3 | |
Record name | Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17882-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl benzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Trimethylsilyl benzenesulfonate acts as a latent acid by remaining relatively unreactive until it comes into contact with water []. Upon contact with water, it undergoes hydrolysis, transforming into benzenesulfonic acid. Benzenesulfonic acid, with a pKa of less than 2, is a strong acid that can then promote adhesion or sealing processes. This controlled release of acid is particularly useful in nonaqueous compositions where premature acidification could be detrimental.
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